molecular formula C9H7ClF3N B13144164 4-Chloro-6-(trifluoromethyl)isoindoline

4-Chloro-6-(trifluoromethyl)isoindoline

Cat. No.: B13144164
M. Wt: 221.60 g/mol
InChI Key: SLWYHSKJBDINFK-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)isoindoline is a heterocyclic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to an isoindoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)isoindoline typically involves the reaction of an aromatic primary amine with a maleic anhydride derivative. This condensation reaction forms the isoindoline scaffold, which is then chlorinated and trifluoromethylated under specific conditions . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct this complex heterocyclic structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solventless conditions and green chemistry principles has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-Chloro-6-(trifluoromethyl)isoindoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-(trifluoromethyl)isoindoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C9H7ClF3N

Molecular Weight

221.60 g/mol

IUPAC Name

4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H7ClF3N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2

InChI Key

SLWYHSKJBDINFK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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